1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one is a heterocyclic compound that features a piperazine ring substituted with a pyridine moiety and an ethanone group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including its role as a building block in the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
Similar compounds have been shown to have potential as selective serotonin reuptake inhibitors (ssris) .
Mode of Action
As a potential SSRI, 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one would likely inhibit the reuptake of serotonin (5-HT) in the synaptic cleft, thereby increasing the concentration of serotonin . This leads to enhanced serotonergic neurotransmission, which can have various effects depending on the specific neural pathways involved.
Biochemical Pathways
The compound’s action on the serotonergic system could affect various biochemical pathways. Serotonin is involved in numerous physiological processes, including mood regulation, appetite, sleep, and cognition. By increasing serotonin levels, the compound could potentially influence all these pathways .
Pharmacokinetics
One promising compound, referred to as a20, was found to be stable in human liver microsomes, suggesting good metabolic stability . This could potentially lead to favorable absorption, distribution, metabolism, and excretion (ADME) properties, although further studies are needed to confirm this.
Result of Action
The compound a20 was found to effectively antagonize the depletion of hypothalamic serotonin induced by p-chloroamphetamine (pca), and reduce immobility time in the forced swim test (fst) in rats . These findings suggest potential antidepressant effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one typically involves the reaction of 2-chloropyridine with piperazine under basic conditions to form 1-(pyridin-2-yl)piperazine. This intermediate is then reacted with acetyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological activities, including its role as an antidepressant and antipsychotic agent.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Another compound with a similar structure but with a phenyl group instead of an ethanone group.
3-(Piperazin-1-yl)-1,2-benzothiazole: A compound with a benzothiazole moiety instead of a pyridine ring.
Uniqueness
1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one is unique due to its specific combination of a pyridine ring, piperazine moiety, and ethanone group.
Properties
IUPAC Name |
1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-10(15)13-6-8-14(9-7-13)11-4-2-3-5-12-11/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEYUIVXISYCFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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